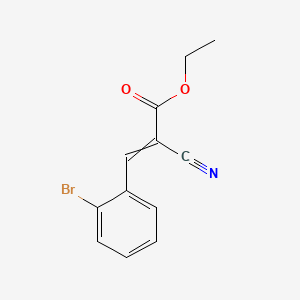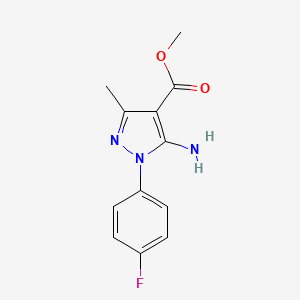![molecular formula C15H12N4O4 B7857478 (1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetic acid](/img/structure/B7857478.png)
(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrimidopyrimidines. This compound is characterized by its unique structure, which incorporates both pyrimidine and pyrimidopyrimidine rings, making it a fascinating subject for chemical and pharmacological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetic acid typically involves multiple steps. A common synthetic route begins with the preparation of the pyrimidine ring, followed by the introduction of the phenyl group and subsequent formation of the pyrimidopyrimidine core. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.
Industrial Production Methods
For large-scale industrial production, the compound is often synthesized using a streamlined process to ensure cost-efficiency and scalability. This includes optimizing reaction conditions, employing continuous flow reactions, and using efficient purification techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often involving reagents like potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogenation techniques or reducing agents such as sodium borohydride, resulting in various reduced forms.
Substitution: The compound is also prone to substitution reactions, where specific functional groups can be replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
The specific products formed depend on the type of reaction and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can result in alcohols or amines.
科学的研究の応用
(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of novel materials and catalysts.
作用機序
The mechanism of action of (1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetic acid involves its interaction with specific molecular targets. These interactions often involve binding to enzyme active sites or receptor sites, leading to inhibition or modulation of biological pathways. The precise molecular targets and pathways vary depending on the specific application and context of use.
類似化合物との比較
(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetic acid is unique due to its dual pyrimidine and pyrimidopyrimidine structure. Similar compounds include:
1-Methyl-2,4-dioxo-1,4-dihydropyrimidine: Lacks the extended pyrimidopyrimidine ring.
7-Phenyl-1,4-dihydropyrimidine: Similar, but without the 2,4-dioxo substitutions.
Pyrimido[4,5-d]pyrimidines: Differ in the substitution pattern and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
So there you have it—an intriguing compound with much to offer! Curious about something else?
特性
IUPAC Name |
2-(1-methyl-2,4-dioxo-7-phenylpyrimido[4,5-d]pyrimidin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c1-18-13-10(14(22)19(15(18)23)8-11(20)21)7-16-12(17-13)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNALZCJVHKXGAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C(=O)N(C1=O)CC(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-ethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7857417.png)
![2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B7857435.png)
![2-(2-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B7857436.png)
![4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]benzoic acid](/img/structure/B7857442.png)

![1-[3-(Trifluoromethyl)quinoxalin-2-yl]piperidine-4-carboxylic acid](/img/structure/B7857449.png)
![8-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid](/img/structure/B7857464.png)
![3-(3,4-dimethoxyphenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B7857468.png)
![2-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7857482.png)


![3-(4-methoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B7857504.png)
